Home > Products > Screening Compounds P130784 > 1-butylbenzo[cd]indol-2(1H)-one
1-butylbenzo[cd]indol-2(1H)-one - 39273-39-7

1-butylbenzo[cd]indol-2(1H)-one

Catalog Number: EVT-2568236
CAS Number: 39273-39-7
Molecular Formula: C15H15NO
Molecular Weight: 225.291
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound falls under the broader category of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. Specifically, 1-butylbenzo[cd]indol-2(1H)-one has been identified as an inhibitor of the Atg4B protein, part of the Bromodomain and Extra-Terminal domain family of proteins, which play significant roles in various cellular processes .

Synthesis Analysis

The synthesis of 1-butylbenzo[cd]indol-2(1H)-one typically involves several multi-step organic reactions. One common synthetic route is as follows:

  1. Nitration: A substituted aniline is nitrated to introduce a nitro group.
  2. Reduction: The nitro group is reduced to an amine.
  3. Cyclization: The indole ring is formed through cyclization reactions.
  4. Butylation: A butyl group is introduced at the 1-position.
  5. Oxidation: The keto group is formed at the 2-position.

Reaction Conditions

These reactions often require specific conditions:

  • Nitration: Typically conducted under acidic conditions.
  • Reduction: Commonly involves reducing agents like sodium borohydride or lithium aluminum hydride.
  • Cyclization and Butylation: May require heat or specific catalysts to facilitate ring formation and substitution reactions.
  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

For industrial production, continuous flow reactors and high-throughput screening methods are often utilized to optimize reaction conditions for large-scale synthesis .

Molecular Structure Analysis

The molecular structure of 1-butylbenzo[cd]indol-2(1H)-one features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Key structural characteristics include:

  • A fused ring system comprising a benzene ring and an indole moiety.
  • The butyl group attached at the 1-position enhances lipophilicity, potentially influencing biological activity.
  • The keto group at the 2-position plays a critical role in its reactivity and interaction with biological targets.

Structural Data

The compound's molecular weight is approximately 251.33 g/mol, and its melting point has been reported in various studies, indicating its stability under standard laboratory conditions .

Chemical Reactions Analysis

1-butylbenzo[cd]indol-2(1H)-one participates in several chemical reactions:

Types of Reactions

  • Oxidation: Converts to corresponding oxides.
  • Reduction: Reduction of the keto group to form alcohol derivatives.
  • Substitution Reactions: Electrophilic or nucleophilic substitutions can occur at the aromatic ring.

Common Reagents and Conditions

Reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation processes.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reductions.
  • Substitution Agents: Halogens or alkylating agents under acidic or basic conditions.

The outcomes of these reactions depend on specific reagents and conditions employed during synthesis .

Mechanism of Action

The primary mechanism of action for 1-butylbenzo[cd]indol-2(1H)-one involves its interaction with specific proteins involved in cellular signaling pathways:

Target Interaction

This compound primarily targets the Atg4B protein within the Bromodomain and Extra-Terminal domain family. By inhibiting this protein's function, it modulates various biochemical pathways.

Biochemical Pathways

The compound has been shown to influence the BRD4/NF-κB/NLRP3 signaling inflammatory pathways, leading to significant therapeutic effects such as alleviating symptoms associated with gout arthritis in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Reported melting points vary but generally indicate stability under normal conditions.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic nature.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
Applications

The scientific applications of 1-butylbenzo[cd]indol-2(1H)-one are diverse:

Therapeutic Uses

This compound has been investigated for its potential as:

  • An anti-inflammatory agent targeting gout arthritis symptoms.
  • An inhibitor for cancer-related pathways, specifically targeting BRD4 proteins involved in oncogenesis.

Research Applications

Due to its unique structural properties, it serves as a valuable lead compound for further development in medicinal chemistry focused on cancer metastasis and other diseases involving aberrant signaling pathways .

Introduction to Benzo[cd]indol-2(1H)-one Derivatives in Biomedical Research

Historical Evolution of Benzo[cd]indol-2(1H)-one as a Privileged Scaffold

Benzo[cd]indol-2(1H)-one, initially recognized as "naphthostyril," originated as an industrial compound used in dyes and electronic typing materials due to its fused heterocyclic architecture and photostable properties [2] [3] [7]. Its transition into biomedical research commenced with structure-activity relationship studies revealing its capacity to mimic acetylated lysine residues, a critical recognition motif in epigenetic regulation. This pivotal characteristic enabled its engagement with bromodomain-containing proteins, particularly the Bromodomain and Extra-Terminal (BET) family [1] [6]. A landmark 2016 study by Xue and colleagues leveraged structure-based virtual screening to identify unsubstituted benzo[cd]indol-2(1H)-one as a potent BET inhibitor scaffold, exhibiting dissociation constants (K~d~) in the nanomolar range against BRD4 [1]. Subsequent medicinal chemistry campaigns systematically explored substitutions at the N1, C6, and sulfonamide positions, transforming the scaffold into a versatile template for targeting diverse biological pathways beyond epigenetics, including autophagy and lysosomal signaling [2] [4] [6]. This evolution underscores its designation as a "privileged scaffold" – a core structure capable of yielding high-affinity ligands for multiple therapeutically relevant targets through rational chemical modification.

Structural and Functional Significance of 1-Butyl Substitution in Bioactive Derivatives

The introduction of alkyl chains at the N1 position, particularly the 1-butyl group, represents a critical optimization strategy to enhance the pharmacological profile of benzo[cd]indol-2(1H)-one derivatives. This modification directly influences three key parameters:

  • Lipophilicity and Cellular Permeability: The 1-butyl substituent increases the compound’s log P value, significantly improving passive diffusion across cell membranes. This is exemplified by derivatives like the polyamine-conjugate 15f (containing a 1-(4-aminobutyl) chain), which demonstrated enhanced cellular uptake via polyamine transporters, facilitating its accumulation within lysosomes of hepatocellular carcinoma cells [2] [3].
  • Target Binding Affinity and Selectivity: N1-alkylation, including butyl chains, optimizes interactions within the hydrophobic binding pockets of target proteins. In the context of BET bromodomains, the butyl group occupies the ZA channel, contributing to favorable van der Waals contacts. While early derivatives like compound 1 (from Xue et al.) prioritized sulfonamide modifications, subsequent work demonstrated that combining N1-butyl with specific C6 substituents (e.g., acetyl) yielded potent BRD4 inhibitors with improved selectivity profiles [1] [4] [6].
  • Conformational Stability and Metabolic Resistance: The linear butyl chain provides conformational flexibility without introducing chiral centers, simplifying synthesis. It also reduces susceptibility to rapid oxidative metabolism compared to shorter alkyl chains (methyl, ethyl) or bulky aryl groups, contributing to improved pharmacokinetics. This is evidenced by compounds like 85 (1-butyl derivative) reported by Xue et al., which exhibited high oral bioavailability (75.8%) and a moderate half-life (T~1/2~ = 3.95 hours) in preclinical models [1].

Table 1: Impact of N1-Substituents on Key Properties of Benzo[cd]indol-2(1H)-one Derivatives

N1 SubstituentTarget (Primary)Effect on LipophilicityKey Functional OutcomeExample Compound/Ref
H (Unsubstituted)BRD4 BD1/BD2LowFoundational scaffold activityOriginal virtual screening hit [1]
Butyl (n-butyl)BRD4, LysosomesModerate increase↑ Cellular uptake, ↑ Oral bioavailability, Favors lysosomal accumulationCompound 85 (Bioavailability 75.8%) [1]; Polyamine conjugates [2] [3]
4-BromobutylBRD4 (Intermediate)Moderate increaseSynthetic handle for further conjugation (e.g., polyamines)Intermediate 3 for conjugates [2] [3]
Complex Polyamine (e.g., homospermine)Lysosomes/Polyamine TransporterHigh increase (polar)↑ Specific uptake via polyamine transporter (PAT), Lysosomal targetingHBC, Compound 15f (antimetastatic) [2] [3]

The functional significance extends beyond pharmacokinetics. In polyamine-conjugated derivatives designed for lysosomal targeting, the 1-butyl moiety (or its extended chain variant, 1-(4-aminobutyl)) serves as an optimal linker tethering the benzo[cd]indol-2(1H)-one core to polyamine vectors like homospermine. This spatial arrangement is crucial for the dual functionality of compounds like 15f: the benzo[cd]indol-2(1H)-one moiety provides fluorescence for lysosomal imaging, while the polyamine tail ensures specific subcellular localization and biological activity (autophagy/apoptosis induction) [2] [3].

Rationale for Targeting Lysosomal and Epigenetic Pathways in Oncotherapy

The strategic focus on lysosomal and epigenetic pathways using 1-butylbenzo[cd]indol-2(1H)-one derivatives stems from compelling biological insights into cancer pathogenesis and treatment resistance:

  • Lysosomes as Emerging Oncology Targets: Lysosomes are no longer viewed solely as degradative organelles but as critical signaling hubs regulating cell death (apoptosis), survival (autophagy), metastasis, and drug resistance. Hepatocellular carcinoma (HCC), often diagnosed at advanced, inoperable stages with micro-metastases, exhibits heightened dependence on lysosomal functions. Targeting lysosomes offers a mechanism to disrupt pro-survival autophagy and trigger apoptosis. Compounds like 15f, incorporating the 1-butyl linker and polyamine vectors, exploit the overexpressed polyamine transport system (PTS) in cancer cells for selective lysosomal delivery. Once internalized, these conjugates disrupt lysosomal membrane permeability or inhibit lysosomal enzymes, initiating a cascade involving caspase activation and mutual amplification of autophagy and apoptosis – termed "crosstalk" – ultimately inhibiting metastasis both in vitro and in vivo [2] [3].

  • Epigenetic Deregulation in Cancer: Aberrant gene expression driven by dysregulated BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT) is a hallmark of numerous cancers, including leukemia and solid tumors. BET proteins bind acetylated histones via their bromodomains (BD1 and BD2), recruiting transcriptional complexes to oncogene promoters (e.g., MYC, BCL2, CDK6). Pan-BET inhibitors show efficacy but lack domain selectivity. Benzo[cd]indol-2(1H)-one derivatives, optimized with groups like the 1-butyl chain, exhibit potent and selective BET inhibition. They disrupt oncogenic transcription by competitively blocking acetyl-lysine recognition, leading to cell cycle arrest (G1 phase) and downregulation of key oncogenes like c-Myc and Bcl-2 in models such as MV4-11 leukemia cells. Furthermore, derivatives like LT052 demonstrate remarkable selectivity (>100-fold) for BRD4 BD1 over BD2, enabling more precise targeting of specific disease-relevant transcriptional programs, such as the BRD4/NF-κB/NLRP3 axis implicated in inflammation-driven cancers and acute gouty arthritis [1] [4] [6].

Table 2: Biological Pathways Targeted by 1-Butylbenzo[cd]indol-2(1H)-one Derivatives in Cancer Therapy

Primary Target PathwayMolecular MechanismKey Downstream EffectsTherapeutic Rationale in CancerExemplar Compounds
Lysosomal Function & Autophagy/Apoptosis CrosstalkUptake via Polyamine Transporter (PTS); Lysosomal disruption or enzyme inhibition↑ Lysosomal membrane permeabilization (LMP), ↑ Cathepsin release, ↑ Caspase activation, Mutual reinforcement of autophagy and apoptosisTargets metastasis; Overcomes resistance in advanced/metastatic HCC; Exploits elevated PTS in cancer15f (Inhibits HCC migration in vitro/in vivo; Lysosomal imaging) [2] [3]
BET Bromodomain-Mediated Epigenetic SignalingCompetitive inhibition of acetyl-lysine binding in BET bromodomains (esp. BRD4 BD1)Displacement of BET proteins from chromatin, ↓ Oncogene transcription (MYC, BCL2, CDK6), G1 cell cycle arrestTargets oncogene addiction (e.g., MLL leukemia); Addresses SMO-inhibitor resistance in HH-pathway cancers; Selective BD1 inhibition mitigates toxicityCompound 1 (Xue et al.), LT052 (BD1-selective, Anti-inflammatory/anti-gout) [1] [4] [5]
Downstream Hedgehog (HH) SignalingBET inhibition prevents BRD4 recruitment to GLI promoters↓ GLI transcription factor accumulation/activity, ↓ Expression of HH target genes (e.g., GLI1, PTCH1)Inhibits HH-driven cancers (medulloblastoma, basal cell carcinoma) resistant to upstream SMO inhibitorsCompound 1 (Inhibits SUFU-null cells; Reduces ciliary GLI2) [5]
  • Synergistic Potential and Overcoming Resistance: Targeting both pathways addresses critical vulnerabilities. Lysosomal targeting agents can overcome resistance to apoptosis-inducing drugs by leveraging alternative cell death mechanisms. Epigenetic modulators like BET inhibitors can downregulate the expression of drug efflux pumps or anti-apoptotic proteins. The benzo[cd]indol-2(1H)-one scaffold’s versatility allows for the development of bifunctional molecules or combination strategies. Furthermore, the ability of specific derivatives (e.g., downstream HH pathway inhibitors like compound 1) to act below common resistance nodes (e.g., SMO mutations, SUFU loss) provides a compelling rationale for their use in resistant malignancies [1] [5]. This multifaceted targeting approach, enabled by rational modifications of the 1-butylbenzo[cd]indol-2(1H)-one core, positions these derivatives as valuable tools for developing next-generation oncology therapeutics with diagnostic potential (e.g., lysosomal imaging with 15f) [2] [3].

Properties

CAS Number

39273-39-7

Product Name

1-butylbenzo[cd]indol-2(1H)-one

IUPAC Name

1-butylbenzo[cd]indol-2-one

Molecular Formula

C15H15NO

Molecular Weight

225.291

InChI

InChI=1S/C15H15NO/c1-2-3-10-16-13-9-5-7-11-6-4-8-12(14(11)13)15(16)17/h4-9H,2-3,10H2,1H3

InChI Key

ZSBAMLODXHIFFD-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.